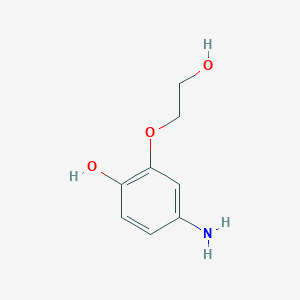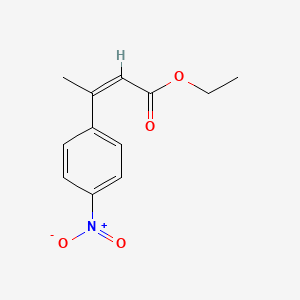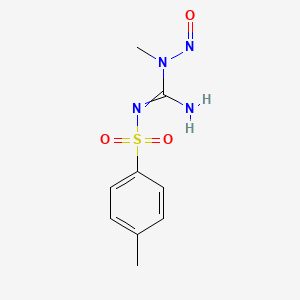
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a nitroso group attached to a guanidine moiety, which is further substituted with a methyl group and a sulfonyl group attached to a methylphenyl ring
准备方法
The synthesis of 1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under acidic conditions.
Introduction of the Methyl Group: Methylation of the guanidine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Nitrosation: The final step involves the nitrosation of the guanidine derivative using a nitrosating agent like sodium nitrite in an acidic medium.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitroso group can yield amine derivatives, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions include nitro, amine, and substituted guanidine derivatives.
科学研究应用
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of other functionalized guanidines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine involves its interaction with molecular targets and pathways within biological systems. The nitroso group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modify proteins, nucleic acids, and other biomolecules. This modification can result in the inhibition of enzyme activity, induction of oxidative stress, and modulation of signaling pathways. The sulfonyl group may also contribute to the compound’s reactivity and interaction with biological targets.
相似化合物的比较
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine can be compared with other similar compounds, such as:
1-Methyl-2-(4-methylphenyl)sulfonyl-1-aminoguanidine: This compound lacks the nitroso group and exhibits different reactivity and biological activity.
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitroguanidine: The nitro derivative is more stable and less reactive compared to the nitroso compound.
1-Methyl-2-(4-methylphenyl)sulfonyl-1-hydroxyguanidine: The hydroxy derivative has different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
189556-52-3 |
|---|---|
分子式 |
C9H12N4O3S |
分子量 |
256.28 g/mol |
IUPAC 名称 |
1-methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine |
InChI |
InChI=1S/C9H12N4O3S/c1-7-3-5-8(6-4-7)17(15,16)11-9(10)13(2)12-14/h3-6H,1-2H3,(H2,10,11) |
InChI 键 |
DZZBAEAONUJMBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N(C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
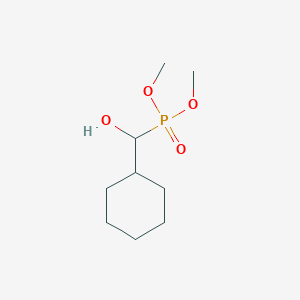
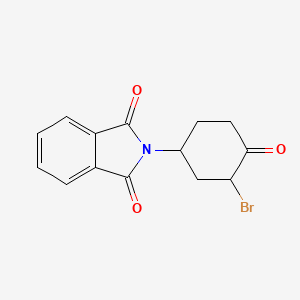




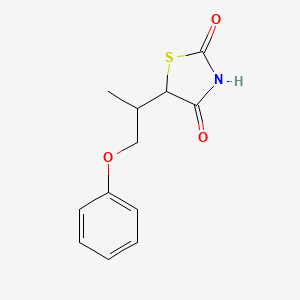
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)
phosphane](/img/structure/B12571908.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
